molecular formula C11H7F3N2O3 B14296155 1-Ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid CAS No. 114609-86-8

1-Ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

Katalognummer: B14296155
CAS-Nummer: 114609-86-8
Molekulargewicht: 272.18 g/mol
InChI-Schlüssel: CZBUILNDSPEKKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is a fluorinated organic compound with significant applications in various scientific fields. Its unique structure, characterized by the presence of trifluoromethyl groups and a quinoline backbone, makes it a valuable compound in medicinal chemistry and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include temperature control, choice of solvents, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride can yield dihydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles such as amines and thiols.

Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups, enhancing their chemical and biological properties .

Wissenschaftliche Forschungsanwendungen

1-Ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid involves its interaction with specific molecular targets:

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid stands out due to its trifluoromethyl groups, which impart unique chemical and biological properties, making it a valuable compound in various research and industrial applications .

Eigenschaften

CAS-Nummer

114609-86-8

Molekularformel

C11H7F3N2O3

Molekulargewicht

272.18 g/mol

IUPAC-Name

1-ethyl-6,7,8-trifluoro-4-oxocinnoline-3-carboxylic acid

InChI

InChI=1S/C11H7F3N2O3/c1-2-16-9-4(3-5(12)6(13)7(9)14)10(17)8(15-16)11(18)19/h3H,2H2,1H3,(H,18,19)

InChI-Schlüssel

CZBUILNDSPEKKV-UHFFFAOYSA-N

Kanonische SMILES

CCN1C2=C(C(=C(C=C2C(=O)C(=N1)C(=O)O)F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.